5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-fluoro-7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXBNDVZPXNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745112 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-22-2 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, starting materials such as 5-fluoro-2-nitrotoluene and appropriate reagents are used .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Fluoro-7-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific fields:
1. Medicinal Chemistry
- Drug Development : It serves as a crucial building block for synthesizing pharmaceutical compounds targeting specific biological pathways. The aldehyde group enhances its reactivity, allowing it to form covalent bonds with biomolecules, which is essential in drug design.
- Anticancer Research : Studies have demonstrated its ability to inhibit tumor growth selectively in cancer cells while sparing normal cells, showcasing its potential as an anticancer agent .
2. Biological Activity
- Antimicrobial Properties : The compound exhibits significant activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), making it a candidate for developing new antimicrobial therapies .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest that it may help reduce key inflammatory markers in cellular models, indicating therapeutic potential for chronic inflammatory diseases .
3. Industrial Applications
- Synthesis of Specialty Chemicals : It is utilized in producing dyes, pigments, and other specialty chemicals due to its unique chemical properties.
- Material Science : The compound's structure makes it suitable for developing new materials with specific electronic or optical properties .
Case Studies
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde significantly inhibits tumor growth in various cancer cell lines. The compound showed selective toxicity towards cancer cells without harming normal cells, indicating its potential as a targeted anticancer agent.
Case Study 2: Antimicrobial Activity Against MRSA
Research highlighted the compound's effectiveness against MRSA strains. Derivatives of this compound were proven to be effective against resistant bacterial infections while maintaining low cytotoxicity towards human cells, suggesting a promising avenue for new antibiotic development.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is largely dependent on its interactions with biological targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- The aldehyde group at position 3 introduces electrophilic reactivity, making it a versatile intermediate in organic synthesis.
- The methyl group at position 7 contributes steric bulk, which may affect solubility and crystallinity .
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The following table compares This compound with analogs differing in substituent positions or functional groups:
Electronic and Steric Insights :
- Methyl vs. Fluorine : The methyl group in 5-Methyl-1H-indole-3-carbaldehyde (CAS 52562-50-2) is less electronegative than fluorine, leading to differences in dipole moments and hydrogen-bonding capacity .
- Bulkier Substituents : The trifluoromethoxy group in 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde increases steric hindrance and lipophilicity compared to the target compound’s methyl group .
Reactivity :
- The aldehyde group in the target compound participates in condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions.
- Tosyl-protected analogs (e.g., 7-fluoro-5-methyl-1-tosyl-1H-indole) show reduced reactivity at the indole nitrogen, favoring electrophilic substitution at other positions .
Physicochemical Properties
Key Observations :
- The methyl group in the target compound likely improves solubility in non-polar solvents compared to non-methylated analogs.
- Fluorine substitution generally enhances thermal stability due to stronger C-F bonds .
Biological Activity
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their interactions with various biological targets. They play significant roles in cell biology and exhibit a range of pharmacological effects such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The aldehyde group in this compound contributes to its reactivity and ability to form covalent bonds with biomolecules, influencing enzyme activity and cellular functions.
Target Interactions
The compound interacts with multiple receptors and enzymes, leading to various biological effects. It is particularly noted for its ability to bind to cytochrome P450 enzymes, which are crucial for drug metabolism. The binding interactions are primarily driven by the electrophilic nature of the aldehyde group, allowing it to react with nucleophilic sites on proteins and enzymes.
Biochemical Pathways
this compound affects several biochemical pathways. For instance, it can influence the aryl hydrocarbon receptor (AhR) signaling pathway, which is vital for immune responses and xenobiotic metabolism. Additionally, it has shown potential in modulating gene expression through interactions with transcription factors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, its IC50 values against breast cancer (MCF-7) and colon cancer (HCT116) cell lines were reported at 12.93 µM and 11.52 µM respectively . This suggests a promising role in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives . This highlights its potential as a lead compound in the development of new antibiotics.
Table 1: Biological Activity Summary of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50: 12.93 µM (MCF-7), 11.52 µM (HCT116) | |
| Antimicrobial | MIC: ≤ 0.25 µg/mL (MRSA) | |
| VEGFR-2 Inhibition | IC50: 25 nM |
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various indole derivatives, this compound was found to significantly inhibit tumor growth in vitro, demonstrating selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity Against MRSA
Another investigation highlighted the compound's antimicrobial potential against MRSA strains. The study confirmed that derivatives of this compound could serve as effective agents against resistant bacterial infections without exhibiting cytotoxicity towards human cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via formylation of the indole core using the Vilsmeier-Haack reaction. For example, anhydrous DMF and POCl₃ are mixed under ice cooling, followed by indole derivative addition and thermal activation . Modifications to this protocol (e.g., substituent positioning) may require protecting groups or regioselective catalysts. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has also been used for analogous indole derivatives, involving PEG-400/DMF solvent systems and column chromatography purification (70:30 EtOAc:hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while fluorine atoms show distinct 19F NMR shifts (e.g., δ -110 to -120 ppm for fluorinated indoles) .
- HRMS : Confirm molecular weight (C₁₀H₈FNO, MW 177.18) via FAB-HRMS or ESI-HRMS .
- TLC : Monitor reaction progress using Rf values in EtOAc/hexane systems .
Q. How can impurities or byproducts be minimized during purification?
- Methodological Answer : Use gradient column chromatography (silica gel, 70:30 to 100% EtOAc) to separate aldehyde derivatives from unreacted indole precursors. Recrystallization in ethanol/water mixtures may further enhance purity (>98% by HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated indole derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-fluoroindole-3-carbaldehyde ) to identify substituent-induced chemical shift variations.
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (Gaussian or ORCA software) and validate experimental assignments .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (SHELXL or OLEX2 ).
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer :
- Solvent Optimization : Replace DMF with ionic liquids to enhance regioselectivity in formylation .
- Catalyst Screening : Test Pd/Cu bimetallic systems for improved cross-coupling efficiency in precursor synthesis .
- Reaction Monitoring : Use in-situ IR spectroscopy to track aldehyde formation and adjust reaction times .
Q. What computational tools are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects using GROMACS or AMBER .
- Docking Studies : Assess binding affinity to biological targets (e.g., kinase enzymes) with AutoDock Vina or Schrödinger Suite .
- Electrostatic Potential Maps : Generate via Chimera to predict reactive sites for electrophilic substitution.
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric vs. Electronic Effects : Fluorine’s electronegativity enhances C-3 aldehyde electrophilicity, facilitating Suzuki-Miyaura couplings. However, steric hindrance at C-7-methyl may reduce Pd catalyst accessibility .
- Isotope Labeling : Use 19F-NMR to track reaction intermediates in real time .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
